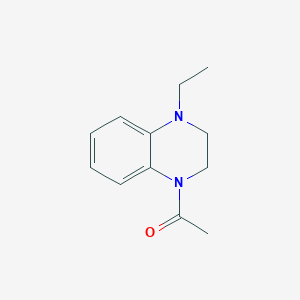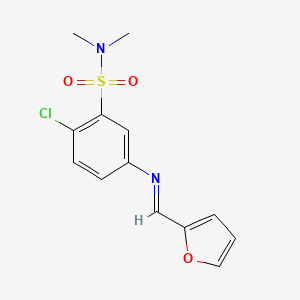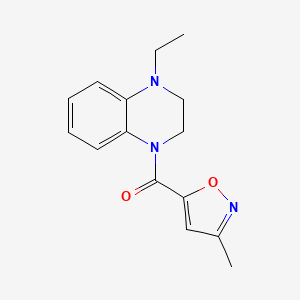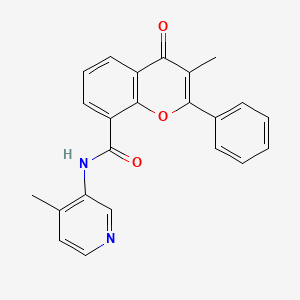
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is a compound that has been extensively studied for its potential pharmacological applications. It is a synthetic compound that belongs to the family of quinoxaline derivatives. This compound has shown promising results in various scientific studies, and its potential applications in the field of medicine and biochemistry have been widely explored.
Mécanisme D'action
The exact mechanism of action of 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system.
Biochemical and Physiological Effects:
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to exhibit anticonvulsant activity by modulating the activity of various neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone in lab experiments is its well-established synthesis method. It can be synthesized in high yield with good purity, making it a suitable compound for various pharmacological studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Orientations Futures
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone has shown promising results in various scientific studies. There are several future directions that can be explored to further understand the potential applications of this compound. Some of these future directions include:
1. Investigating the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
2. Studying the mechanism of action of this compound in more detail to better understand its pharmacological effects.
3. Exploring the potential applications of this compound in the field of cancer research.
4. Investigating the potential applications of this compound in the treatment of infectious diseases, such as tuberculosis and malaria.
5. Developing new synthetic methods for the production of this compound to improve its yield and purity.
In conclusion, 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is a compound that has shown promising results in various scientific studies. Its potential applications in the field of medicine and biochemistry have been widely explored, and there are several future directions that can be explored to further understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is a well-established process. It can be synthesized through the condensation reaction of 4-ethyl-1,2-diamine and ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield with good purity.
Applications De Recherche Scientifique
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Propriétés
IUPAC Name |
1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-13-8-9-14(10(2)15)12-7-5-4-6-11(12)13/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOFQIKOGVHMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)

![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)

![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)

![1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7562309.png)


![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)